2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone
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Overview
Description
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chloro-nitrophenoxy group attached to a morpholin-4-ylethanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone typically involves the reaction of 2-chloro-4-nitrophenol with morpholine in the presence of a suitable base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Reduction: Formation of 2-(2-Amino-4-nitrophenoxy)-1-morpholin-4-ylethanone.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Scientific Research Applications
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral agent, particularly against enteroviruses.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit viral RNA replication by targeting host factors involved in the replication process . This inhibition leads to a reduction in viral protein expression and overall viral load.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-4-nitrophenoxy)acetic acid: Similar structure but with an acetic acid moiety instead of morpholin-4-ylethanone.
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride: Contains a piperidine ring instead of morpholine.
Uniqueness
2-(2-Chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone is unique due to the presence of the morpholin-4-ylethanone moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Properties
CAS No. |
50508-27-5 |
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Molecular Formula |
C12H13ClN2O5 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H13ClN2O5/c13-10-7-9(15(17)18)1-2-11(10)20-8-12(16)14-3-5-19-6-4-14/h1-2,7H,3-6,8H2 |
InChI Key |
SALGOSCXLWSFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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